molecular formula C5H6N2O3 B014597 5-Hydroxymethyluracil CAS No. 4433-40-3

5-Hydroxymethyluracil

カタログ番号 B014597
CAS番号: 4433-40-3
分子量: 142.11 g/mol
InChIキー: JDBGXEHEIRGOBU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Synthesis Analysis

HmUra can be synthesized through oxidative attack on the methyl group of thymine or from the deamination of 5-hydroxymethylcytosine (HmCyt), which itself may form via oxidation of 5-methylcytosine (MeCyt). This synthesis underscores its role in maintaining methylated DNA sites, crucial for gene expression regulation (Boorstein, Chiu, & Teebor, 1989). Moreover, HmUra can be directly substituted for thymine in DNA, indicating its mutagenic potential and repair mechanisms (Levy & Teebor, 1991).

Molecular Structure Analysis

The molecular structure and vibrational spectra of HmUra have been thoroughly analyzed, revealing the effects of intermolecular hydrogen bonding on its vibrational frequencies. Studies using FT-IR spectroscopy and density functional theory methods have shown how NH stretching modes are affected by NH⋯O hydrogen bonds, highlighting the intricate balance of forces within its structure (Çırak, Sert, & Ucun, 2014).

Chemical Reactions and Properties

HmUra's chemical reactivity, particularly in peptide nucleic acid (PNA) hybridization, demonstrates its versatility. The incorporation of hydroxymethyl groups into PNAs affects their hybridization properties, indicating how subtle changes in nucleobase chemistry can influence DNA interaction dynamics (Hudson, Liu, & Wojciechowski, 2007).

Physical Properties Analysis

The physical properties of HmUra and its derivatives have been explored in various contexts, including its role in biobased polymer synthesis and its detection in biological samples. These studies underline HmUra's potential as a biomarker for oxidative DNA damage and its utility in creating new materials (Jiang et al., 2014).

Chemical Properties Analysis

Research into HmUra's chemical properties, such as its stability in DNA and its enzymatic repair mechanisms, has provided insights into its biological functions. The stability of HmUra in DNA, coupled with the specificity of its repair enzymes, highlights its dual role as an oxidative lesion and a potential epigenetic marker, affecting gene expression and DNA repair processes (Bachman et al., 2014).

科学的研究の応用

1. Genome-wide Mapping of 5hmU

  • Summary of Application: 5hmU is a thymine modification existing in the genomes of various organisms. Determining its genomic location can assist in elucidating its functions .
  • Methods of Application: An enzyme-mediated bioorthogonal labeling method was used for selective enrichment of 5hmU in genomes. 5hmU DNA kinase (5hmUDK) was utilized to selectively install an azide group or alkynyl group into the hydroxyl moiety of 5hmU followed by incorporation of the biotin linker through click chemistry .
  • Results or Outcomes: With this established enzyme-mediated bioorthogonal labeling strategy, the genome-wide mapping of 5hmU in Trypanosoma brucei was achieved .

2. Quantum Computational and Spectroscopic Studies

  • Summary of Application: The molecular features of 5-Hydroxymethyluracil (5-HMU), a derivative of uracil, were explored .
  • Methods of Application: The molecule’s 5-HMU has been thoroughly characterized by NMR, UV–Vis, and FT-IR spectroscopy by means of experimental and theoretical analysis. Density functional theory (DFT) using the B3LYP method at 6-311++G (d,p) was computed to achieve the optimized geometric parameters of the molecule in the ground state .
  • Results or Outcomes: The overall geometry optimization of 5-HMU was analyzed employing the B3LYP method and 6-311++G (d,p) basis set .

3. Mapping 5-hmU and Chromatin Accessibility in B. minutum

  • Summary of Application: The distribution of 5-hmU in the B. minutum genome was mapped .
  • Methods of Application: The MeDIP (Methylated DNA ImmunoPrecipitation) protocol was adapted for mapping DNA methylation using high-throughput sequencing (MeDIP-seq) .
  • Results or Outcomes: The distribution of 5-hmU in the B. minutum genome was successfully mapped .

4. DNA Repair Mechanisms

  • Summary of Application: 5hmU is involved in DNA repair mechanisms. It is generated through oxidation of thymine by reactive oxygen species or deamination of 5hmC by cytidine deaminase .
  • Methods of Application: The formation of 5hmU occurs post-replicatively via hydroxylation of thymine by ten-eleven translocation (TET) dioxygenases in mammals and J-binding proteins (JBPs) in protozoans .
  • Results or Outcomes: The biological roles of 5hmU are still being explored, but determining its genomic location will highly assist in elucidating its functions .

5. Antineoplastic Agent

  • Summary of Application: Uracil, from which 5hmU is derived, has been used as an antineoplastic agent in combination with tegafur to treat various human cancers, including breast, prostate, and liver cancer .
  • Methods of Application: The molecular features of 5hmU were explored using NMR, UV–Vis, and FT-IR spectroscopy by means of experimental and theoretical analysis .
  • Results or Outcomes: The overall geometry optimization of 5-HMU was analyzed employing the B3LYP method and 6-311++G (d,p) basis set .

6. Epigenetic Modification

  • Summary of Application: 5hmU is considered an epigenetic modification and plays sophisticated roles in regulating spatiotemporal gene expression .
  • Methods of Application: A novel enzyme-mediated bioorthogonal labeling method was reported for selective enrichment of 5hmU in genomes .
  • Results or Outcomes: The genome-wide mapping of 5hmU in Trypanosoma brucei was achieved .

7. DNA Damage and Repair

  • Summary of Application: 5hmU can be generated through oxidation of thymine by reactive oxygen species or deamination of 5hmC by cytidine deaminase . It is involved in DNA damage and repair mechanisms .
  • Methods of Application: The post-replicative formation of 5hmU occurs via hydroxylation of thymine by ten-eleven translocation (TET) dioxygenases in mammals and J-binding proteins (JBPs) in protozoans .
  • Results or Outcomes: While the biological roles of 5hmU have not yet been fully explored, determining its genomic location will highly assist in elucidating its functions .

8. Molecular Docking-Dynamics Studies

  • Summary of Application: The molecular features of 5-Hydroxymethyluracil were thoroughly characterized by NMR, UV–Vis, and FT-IR spectroscopy by means of experimental and theoretical analysis .
  • Methods of Application: Density functional theory (DFT) using the B3LYP method at 6-311++G (d,p) was computed to achieve the optimized geometric parameters of the molecule in the ground state .
  • Results or Outcomes: The overall geometry optimization of 5-HMU was analyzed employing the B3LYP method and 6-311++G (d,p) basis set .

9. Epigenetic Regulation

  • Summary of Application: 5hmU is considered an epigenetic modification and plays sophisticated roles in regulating spatiotemporal gene expression .
  • Methods of Application: A novel enzyme-mediated bioorthogonal labeling method was reported for selective enrichment of 5hmU in genomes .
  • Results or Outcomes: The genome-wide mapping of 5hmU in Trypanosoma brucei was achieved .

Safety And Hazards

According to the safety data sheet, 5hmU causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

将来の方向性

The future directions of 5hmU research could involve further exploration of its functional importance, as it has been identified in the genomes of a diverse range of organisms . More studies are needed to fully understand the impact of this modification on the structure and dynamics of DNA .

特性

IUPAC Name

5-(hydroxymethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3/c8-2-3-1-6-5(10)7-4(3)9/h1,8H,2H2,(H2,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBGXEHEIRGOBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063455
Record name 2,4(1H,3H)-Pyrimidinedione, 5-(hydroxymethyl)-
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Molecular Weight

142.11 g/mol
Source PubChem
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Physical Description

Solid
Record name 5-Hydroxymethyluracil
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Solubility

44 mg/mL
Record name 5-Hydroxymethyluracil
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Product Name

5-Hydroxymethyluracil

CAS RN

4433-40-3
Record name 5-(Hydroxymethyl)uracil
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Record name 5-(Hydroxymethyl)uracil
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Record name 5-(HYDROXYMETHYL)URACIL
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Record name 5-Hydroxymethyluracil
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A 2-L, three-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen-inlet bubbler was charged with uracil (185.0 g, 1650 mmol) (Aldrich), paraformaldehyde (61.50 g, 2050 mmol as formaldehyde) (Aldrich), and a solution of potassium hydroxide (86.9%, 59.95 g, 928.5 mmol) (Aldrich) in water (1.445 L). The mixture was stirred at 50–52° C. for 68 hours. TLC analysis indicated complete reaction. After concentration at 60° C./14 mm Hg to a volume of ca. 500 mL, the residue was diluted with acetone (500 mL). The resulting precipitate was collected by filtration, washed with acetone, and dried by suction, then at 50° C./25 mm Hg to give crude 5-(hydroxymethyl)-1,3-dihydropyrimidine-2,4-dione (250 g) as a white solid. The combined mother liquor and washes were concentrated to a volume of ca. 100 mL and a solution of hydroxylamine hydrochloride (27.52 g, 396.0 mmol, Aldrich) in water (100 mL) was added. The resulting precipitate was collected by filtration, washed with acetone, and dried by suction to give second crop of crude 5-(hydroxymethyl)-1,3-dihydropyrimidine-2,4-dione (34 g) as a white solid. The two lots were combined (244 g, 4% overweight) and used directly in the next step.
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
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185 g
Type
reactant
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61.5 g
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reactant
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Quantity
59.95 g
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reactant
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Quantity
27.52 g
Type
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Reaction Step Four
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100 mL
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Synthesis routes and methods II

Procedure details

A mixture of uracil (9 g, 80.3 mmol), paraformaldehyde (3 g) and 0.42N potassium hydroxide (125 mL) was heated 90 hours at 50° C. The reaction mixture was diluted with water (350 mL), stirred with Dowex® 50 ion-exchange resin (30 g, H form, 100-200 mesh), filtered, concentrated in vacuo to a volume of 20 mL and refrigerated. The solids were collected and recrystallized from water (50 mL) to give 5-hydroxymethyl-2,4(1H,3H)-pyrimidinedione (9.5 g, 65.04 mmol), m.p. 260°-300° C. (dec).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a 40 mL aqueous solution containing 0.60 gram of KOH were added 1.2 g of uracil and 5 mL of a 36.5% aqueous solution of formaldehyde. The resulting mixture was stirred in an oil bath set at 50° C. and the reaction was allowed to proceed until the complete disappearance of the starting uracil as observed by thin layer chromatography (TLC). The total reaction time was 72 hours under a nitrogen atmosphere. The reaction mixture was diluted with 80 mL of distilled water and vigorously stirred as 2.0 g of Amberlite resin IRC-50 (H) was added. The mixture was stirred for an extra 30-minute period and the pH was verified to ensure that the mixture was slightly acidic before proceeding. The resin was removed by filtration, and the filtrate was concentrated by vacuum distillation to a volume of approximately 25 mL. The solution was allowed to cool to room temperature, then further cooled in an ice bath to precipitate the product as a white solid. Recrystallization of the product was performed from water-methanol (volume ratio 1:2) and the product was filtered out, washed with cold methanol and dried under high vacuum to yield 827 mg of a fine white powder (54.4% yield) showing a single on TLC, with the Rf value 0.69 (methanol solvent) and properties given below.
[Compound]
Name
aqueous solution
Quantity
40 mL
Type
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0.6 g
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Name
aqueous solution
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[Compound]
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80 mL
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Yield
54.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxymethyluracil
Reactant of Route 2
5-Hydroxymethyluracil
Reactant of Route 3
5-Hydroxymethyluracil
Reactant of Route 4
5-Hydroxymethyluracil
Reactant of Route 5
5-Hydroxymethyluracil
Reactant of Route 6
5-Hydroxymethyluracil

Citations

For This Compound
3,950
Citations
R Olinski, M Starczak, D Gackowski - Mutation Research/Reviews in …, 2016 - Elsevier
… of 5-hydroxymethyluracil, as well as the repair processes involved in its removal from DNA, and its level in various cells and urine. 5-hydroxymethyluracil … of 5-hydroxymethyluracil paired …
E Zarakowska, D Gackowski, M Foksinski… - … /Genetic Toxicology and …, 2014 - Elsevier
The oxidatively modified DNA base 8-oxo-7,8-dihydroguanine (8-oxoGua) is nontoxic and weakly mutagenic. Here we report on new data suggesting a potential for 8-oxoGua to affect …
D Gackowski, E Zarakowska, M Starczak… - PLoS …, 2015 - journals.plos.org
… Some experimental evidence supports the hypothesis that 5-hydroxymethyluracil may be … Some experimental evidence supports the hypothesis that 5-hydroxymethyluracil (5-hmU) may …
Number of citations: 42 journals.plos.org
J Guz, D Gackowski, M Foksinski… - Biology of …, 2014 - academic.oup.com
… We hypothesize that an exceptionally high value of 5-hydroxymethyluracil in sperm (>10-fold higher than in leukocytes) may play a not yet recognized regulatory role in the paternal …
Number of citations: 25 0-academic-oup-com.brum.beds.ac.uk
D Baker, P Liu, A Burdzy… - Chemical research in …, 2002 - ACS Publications
… thymine or 5-methylcytosine, can generate 5-hydroxymethyluracil (HmU) in DNA. An activity from HeLa cells that removes 5-hydroxymethyluracil (HmU) from DNA has been partially …
Number of citations: 51 0-pubs-acs-org.brum.beds.ac.uk
H Faure, C Coudray, M Mousseau, V Ducros… - Free Radical Biology …, 1996 - Elsevier
… Abstract--The thymine oxidative lesion--5-hydroxymethyluracil (HMUra)--was measured in urine … 5-Hydroxymethyluracil is a thymine lesion provoked by these attacks, and it has been …
RJ Boorstein, C Archie, DR Marenstein… - Journal of Biological …, 2001 - ASBMB
Purification from calf thymus of a DNA N-glycosylase activity (HMUDG) that released 5-hydroxymethyluracil (5hmUra) from the DNA of Bacillus subtilis phage SPO1 was undertaken. …
Number of citations: 198 www.jbc.org
F Kawasaki, S Martínez Cuesta… - Angewandte Chemie …, 2018 - Wiley Online Library
… 5-hydroxymethyluracil (5hmU) is formed through oxidation of thymine both enzymatically … 5-hydroxymethyluracil (5hmU) is produced through oxidation of thymine both enzymatically and …
H Hashimoto, S Hong, AS Bhagwat… - Nucleic acids …, 2012 - academic.oup.com
The mammalian thymine DNA glycosylase (TDG) is implicated in active DNA demethylation via the base excision repair pathway. TDG excises the mismatched base from G:X …
Number of citations: 170 0-academic-oup-com.brum.beds.ac.uk
M Hori, S Yonei, H Sugiyama, K Kino… - Nucleic acids …, 2003 - academic.oup.com
The oxidation and deamination of 5‐methylcytosine (5mC) in DNA generates a base‐pair between 5‐hydroxymethyluracil (5hmU) and guanine. 5hmU normally forms a base‐pair with …
Number of citations: 24 0-academic-oup-com.brum.beds.ac.uk

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